1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose 1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose
Brand Name: Vulcanchem
CAS No.: 65827-58-9
VCID: VC20851209
InChI: InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Molecular Formula: C21H26O10
Molecular Weight: 438.4 g/mol

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose

CAS No.: 65827-58-9

Cat. No.: VC20851209

Molecular Formula: C21H26O10

Molecular Weight: 438.4 g/mol

* For research use only. Not for human or veterinary use.

1,2,4,6-Tetra-O-acetyl-3-O-benzyl-a-D-mannopyranose - 65827-58-9

Specification

CAS No. 65827-58-9
Molecular Formula C21H26O10
Molecular Weight 438.4 g/mol
IUPAC Name [(2R,3R,4S,5S,6R)-3,5,6-triacetyloxy-4-phenylmethoxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C21H26O10/c1-12(22)26-11-17-18(28-13(2)23)19(27-10-16-8-6-5-7-9-16)20(29-14(3)24)21(31-17)30-15(4)25/h5-9,17-21H,10-11H2,1-4H3/t17-,18-,19+,20+,21+/m1/s1
Standard InChI Key SJPSXDYBIIGRQJ-MJCUULBUSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator